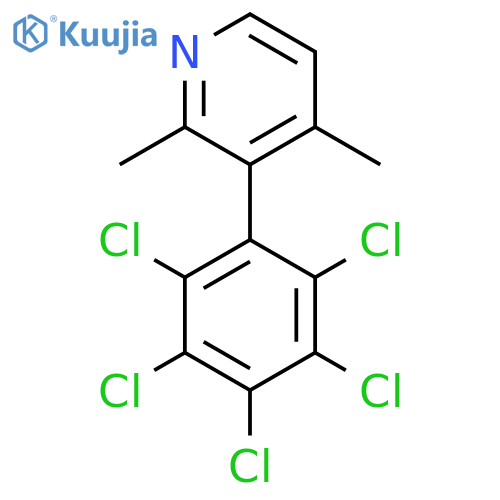Cas no 1361600-52-3 (2,4-Dimethyl-3-(perchlorophenyl)pyridine)

1361600-52-3 structure
商品名:2,4-Dimethyl-3-(perchlorophenyl)pyridine
CAS番号:1361600-52-3
MF:C13H8Cl5N
メガワット:355.474318504334
CID:4793893
2,4-Dimethyl-3-(perchlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethyl-3-(perchlorophenyl)pyridine
-
- インチ: 1S/C13H8Cl5N/c1-5-3-4-19-6(2)7(5)8-9(14)11(16)13(18)12(17)10(8)15/h3-4H,1-2H3
- InChIKey: XMNCQLOHAMSCPO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C(C)=NC=CC=1C)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 299
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 6.4
2,4-Dimethyl-3-(perchlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013032118-1g |
2,4-Dimethyl-3-(perchlorophenyl)pyridine |
1361600-52-3 | 97% | 1g |
1,475.10 USD | 2021-05-31 | |
| Alichem | A013032118-250mg |
2,4-Dimethyl-3-(perchlorophenyl)pyridine |
1361600-52-3 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
| Alichem | A013032118-500mg |
2,4-Dimethyl-3-(perchlorophenyl)pyridine |
1361600-52-3 | 97% | 500mg |
839.45 USD | 2021-05-31 |
2,4-Dimethyl-3-(perchlorophenyl)pyridine 関連文献
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
2. Book reviews
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
1361600-52-3 (2,4-Dimethyl-3-(perchlorophenyl)pyridine) 関連製品
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
